

Solubility Profile of (S)-Ofloxacin-d3 and Related Compounds

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Direct quantitative solubility data for **(S)-Ofloxacin-d3** is not extensively published. However, the deuteration at the N-methyl group is not expected to significantly alter its physicochemical properties compared to its non-deuterated counterpart, **(S)-Ofloxacin** (Levofloxacin). Therefore, solubility data for Levofloxacin and the racemate Ofloxacin are included as valuable references.

The following table summarizes the available solubility data. It is crucial to note that solubility can be affected by factors such as temperature, pH, and the physical form of the solute (e.g., crystalline vs. amorphous).



Compound	Solvent	Solubility	Concentration (mM)	Notes
(S)-Ofloxacin-d3	DMSO	10 mg/mL	27.44 mM	Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility. [1]
Water	≥ 5 mg/mL	≥ 13.72 mM	Saturation point was not determined.[1]	
(R)-Ofloxacin	DMSO	~20 mg/mL	-	Data for the (R)- enantiomer.[2]
Dimethylformami de (DMF)	~20 mg/mL	-	Data for the (R)- enantiomer.[2]	
Ethanol	~1 mg/mL	-	Data for the (R)- enantiomer.[2]	
PBS (pH 7.2)	~10 mg/mL	-	Data for the (R)- enantiomer.[2]	
Ofloxacin	Aqueous Solution (pH 7)	4 mg/mL	-	Racemic mixture. Solubility is pH- dependent.[3]
Chloroform	-	-	Ofloxacin solubility is highest in chloroform and lowest in water.	



Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium solubility of a compound is most reliably determined using the shake-flask method, which is considered the gold standard.[5][6] This method measures the concentration of a solute in a saturated solution that is in equilibrium with the undissolved solid phase.

Objective:

To determine the equilibrium solubility of **(S)-Ofloxacin-d3** in a specific solvent at a controlled temperature.

Materials:

- (S)-Ofloxacin-d3 solid powder
- Solvent of interest (e.g., Water, DMSO, Ethanol)
- · Sealed glass vials or flasks
- Temperature-controlled orbital shaker or agitator
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE, chemically inert)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
- · Volumetric flasks and pipettes
- Analytical balance

Procedure:

- Preparation of a Saturated Solution:
 - Add an excess amount of solid (S)-Ofloxacin-d3 to a known volume of the selected solvent in a sealed glass vial. The excess solid is crucial to ensure that equilibrium is



established between the dissolved and undissolved states.[5]

· Equilibration:

- Place the sealed vial in a temperature-controlled shaker or agitator.
- Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for an extended period, typically 24 to 72 hours, to ensure equilibrium is reached.[5] The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

Phase Separation:

- Once equilibrium is achieved, remove the vial from the shaker and let it stand to allow the undissolved solid to settle.
- To completely separate the solid from the liquid phase, centrifuge the vial at a high speed.
 [5]
- Carefully withdraw the supernatant (the saturated solution) using a pipette.
- Immediately filter the supernatant through a chemically inert syringe filter (e.g., 0.22 μm PTFE) to remove any remaining microscopic particles. This step is critical to prevent undissolved solid from artificially inflating the concentration measurement.[5]

Quantification of Solute:

- Accurately dilute a known volume of the clear, saturated filtrate with a suitable mobile phase or solvent.
- Determine the concentration of (S)-Ofloxacin-d3 in the diluted sample using a validated analytical method, most commonly HPLC.[5]
- A calibration curve must be generated using standard solutions of (S)-Ofloxacin-d3 at known concentrations to ensure accurate quantification.[5]

Data Reporting:

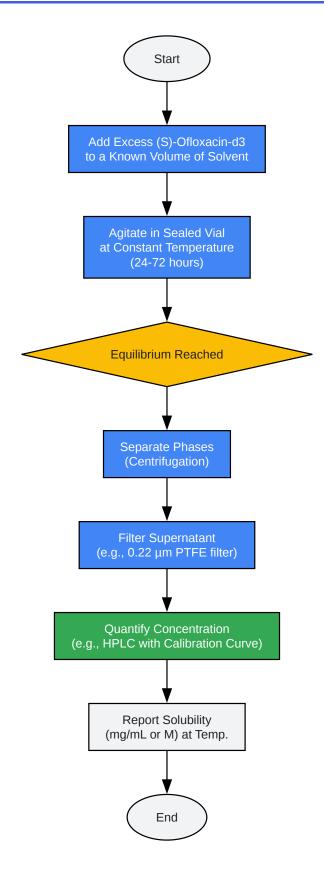


- Calculate the original concentration of the saturated solution, accounting for the dilution factor.
- Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[5]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining equilibrium solubility.





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Caption: Workflow for the shake-flask equilibrium solubility determination method.



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